![molecular formula C16H13NO2 B1624655 1-methyl-2-phenyl-1H-indole-3-carboxylic acid CAS No. 59050-41-8](/img/structure/B1624655.png)
1-methyl-2-phenyl-1H-indole-3-carboxylic acid
Overview
Description
1-methyl-2-phenyl-1H-indole-3-carboxylic acid, also known as MIPT, is a research chemical that belongs to the indole family. It is a substituted tryptamine that has shown potential in various scientific research applications. MIPT has a unique structure that makes it an attractive compound for researchers in the field of medicinal chemistry and neuroscience.
Scientific Research Applications
Synthesis of Novel Derivatives
1-Methyl-2-phenyl-1H-indole-3-carboxylic acid has been utilized in the synthesis of novel compounds. For instance, indole carboxylic acids have been condensed with other compounds to create indole-benzimidazoles, which are of interest in chemical research for their unique structural and chemical properties (Wang et al., 2016).
Conformational Studies and Peptide Research
This compound plays a role in the synthesis of tryptophan derivatives, which are significant in peptide and peptoid conformation elucidation studies. These derivatives help in understanding the conformational flexibility of side chains in peptides, which is crucial for biological and medicinal chemistry (Horwell et al., 1994).
Receptor Antagonist Research
In pharmacological research, derivatives of indole-3-carboxylic acid have been synthesized as potential selective glycine-site NMDA receptor antagonists. These compounds are of interest due to their implications in neurological studies and potential therapeutic applications (Baron et al., 2005).
Chemical Reaction Studies
Research has also focused on the reaction of indole carboxylic acids with other chemicals, leading to a better understanding of chemical reactions like [4 + 3]-annulation and carboxylate migration. These studies contribute to the broader field of organic chemistry and synthesis methods (Selvaraj et al., 2019).
Plant Hormone Analysis
Indole carboxylic acids are also relevant in the study of plant hormones. They are used in analytical methods to quantify phytohormones, contributing to the understanding of plant biology and the effects of biotic and abiotic stresses on plants (Schmelz et al., 2003).
properties
IUPAC Name |
1-methyl-2-phenylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELJLFYAYAGHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429269 | |
Record name | 1-methyl-2-phenyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-phenyl-1H-indole-3-carboxylic acid | |
CAS RN |
59050-41-8 | |
Record name | 1-methyl-2-phenyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-phenyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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